molecular formula C24H25N3O4 B2850053 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921555-61-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B2850053
CAS No.: 921555-61-5
M. Wt: 419.481
InChI Key: GVMWSFXZPPWZCU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dioxin ring, a quinoline moiety, and a piperidine ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dioxin ring: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives.

    Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Piperidine introduction: The piperidine ring is introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the dioxin and quinoline derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification techniques: Use of chromatography and recrystallization to obtain pure product.

    Scalability: Ensuring the reactions are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to fully hydrogenated derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to its combination of a dioxin ring, quinoline moiety, and piperidine ring, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-23(25-18-8-9-19-21(15-18)30-14-13-29-19)16-31-20-6-4-5-17-7-10-22(26-24(17)20)27-11-2-1-3-12-27/h4-10,15H,1-3,11-14,16H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMWSFXZPPWZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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